![molecular formula C22H23N5O3S2 B2455781 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 1207011-70-8](/img/structure/B2455781.png)
1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
The compound contains several functional groups including a benzimidazole, a benzo[d]thiazole, a piperidine, and a carboxamide. These groups are common in many pharmaceutical compounds and could potentially confer a wide range of biological activities .
Molecular Structure Analysis
The planar structure of the benzimidazole ring enables π-π stacking, π-π T-shaped interactions and the presence of NH group could serve as H-bond donor as well acceptor site .Scientific Research Applications
Antitumor Activity: Derivatives of imidazoles have demonstrated moderate to high inhibitory activities against various cancer cell lines. For instance, certain 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives exhibited promising results against tumor cell lines such as HepG2, SK-OV-3, NCI-H460, and BEL-7404 . These findings highlight the compound’s potential as an antitumor agent.
Prostate Cancer Treatment: Specific conjugates containing imidazole moieties have shown significant cytotoxicity against human prostate cancer cell lines. Compounds like 5g and 6f exhibited remarkable activity against DU-145 cells . Further research could explore their mechanism of action and potential clinical applications.
Organic Synthesis
Imidazoles serve as versatile intermediates in organic synthesis:
- Functionalization Reactions : Researchers utilize imidazoles as starting materials for various functional group transformations. For instance, the cyclization of amido-nitriles can lead to disubstituted imidazoles .
Computational Chemistry and Molecular Modeling
Imidazole-based compounds are subjects of computational studies:
Mechanism of Action
The mechanism of action would depend on the specific biological target of the compound. Many drugs that contain a benzimidazole or a benzo[d]thiazole ring have a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S2/c1-32(29,30)15-6-7-18-19(12-15)31-22(25-18)26-21(28)14-8-10-27(11-9-14)13-20-23-16-4-2-3-5-17(16)24-20/h2-7,12,14H,8-11,13H2,1H3,(H,23,24)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNGWMDSIOAGEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)CC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide |
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